N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzosulfonamide core substituted with a pyrazole group at the para position. The ethyl linker connects this core to a thiophene ring bearing a methyl-substituted pyrazole moiety.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-23-14-15(13-21-23)19-8-5-17(27-19)9-11-22-28(25,26)18-6-3-16(4-7-18)24-12-2-10-20-24/h2-8,10,12-14,22H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNCLCIONSCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target various enzymes and receptors, influencing a wide range of biological processes.
Mode of Action
It is likely that it interacts with its target(s) in a way that modulates their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on the activities of similar compounds, it may influence a variety of pathways, potentially leading to diverse downstream effects.
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys.
Result of Action
It is likely that its interaction with its target(s) leads to changes in cellular processes, potentially influencing cell growth, survival, and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS Number: 2640969-55-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : It has shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
- Anticancer Potential : Preliminary studies suggest activity against several cancer cell lines.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds can significantly reduce inflammation. A study found that certain pyrazole derivatives inhibited TNF-α and IL-6 production by up to 85% at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against multiple pathogens. For instance, compounds containing the pyrazole structure were tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer cell proliferation .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Cytokine Inhibition : The compound inhibits the signaling pathways leading to the production of inflammatory cytokines.
- Enzyme Interaction : It may act as an inhibitor for enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes .
- Receptor Binding : The structural components allow for effective binding to specific receptors involved in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | 3k | Anti-inflammatory | Comparable to indomethacin in reducing edema |
| Burguete et al. (2018) | 11 | Antimicrobial | Effective against E. coli and S. aureus |
| Chovatia et al. (2023) | 4b | Antitubercular | 98% inhibition against MTB strain H37Rv |
Scientific Research Applications
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for DNA replication and cell division. This compound's mechanism likely involves enzyme inhibition similar to traditional sulfonamides, making it a candidate for further studies in antibacterial drug development.
Potential in Cancer Therapy
Recent studies have explored the role of pyrazole derivatives in cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and metastasis. The incorporation of thiophene and sulfonamide moieties may enhance the compound's efficacy against specific cancer types by targeting unique biological pathways.
Anti-inflammatory Properties
There is growing interest in compounds with thiophene and pyrazole structures for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could position this compound as a therapeutic agent for inflammatory diseases.
Synthesis and Characterization
The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves several key steps:
- Formation of the Pyrazole Ring: Utilizing appropriate precursors to create the pyrazole structure.
- Thiophene Integration: Incorporating thiophene through electrophilic substitution reactions.
- Sulfonamide Formation: Reacting with sulfonyl chlorides to introduce the sulfonamide group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the pyrazole structure significantly enhanced antibacterial potency compared to traditional sulfonamides.
Case Study 2: Anti-cancer Activity
Research involving pyrazole-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted that compounds with thiophene substitutions exhibited improved selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituents, and functional groups. Below is a detailed comparison with two closely related compounds from the evidence:
Compound A: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Core Structure : Benzene ring linked to a sulfamide group (-SO₂NH-) instead of a sulfonamide (-SO₂NH₂).
- Substituents :
- Pyridine ring at the sulfamide nitrogen.
- Ethyl linker connected to a phenyl group substituted with a pyrazole.
- Key Differences: Functional Group: Sulfamide (A) vs. sulfonamide (target compound). Aromatic Systems: Pyridine in Compound A vs. thiophene in the target. Thiophene’s sulfur atom may influence electronic properties (e.g., π-electron density) and metabolic stability.
Compound B: 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
- Core Structure : Shares the same benzene-sulfonamide core and thiophene-ethyl-pyrazole side chain as the target compound.
- Substituents :
- 2,5-Dioxopyrrolidin-1-yl group at the benzene para position (vs. pyrazole in the target).
- Molecular Weight: Compound B has a molecular weight of 444.5 g/mol (C₂₀H₂₀N₄O₄S₂), while the target compound’s molecular weight is unreported but expected to be lower due to the absence of the dioxopyrrolidin group. Pharmacokinetics: The dioxopyrrolidin group may enhance metabolic stability but reduce membrane permeability due to increased hydrophilicity.
Structural and Functional Comparison Table
Research Implications and Limitations
- Solubility and Bioavailability : Compound B’s dioxopyrrolidin group suggests superior solubility but possibly reduced blood-brain barrier penetration compared to the target compound .
- Evidence Gaps: No experimental data (e.g., IC₅₀, pharmacokinetics) are provided for the target compound, limiting direct pharmacological comparisons. Structural insights are inferred from related compounds.
Preparation Methods
Core Benzene-Sulfonamide Synthesis
The benzene-sulfonamide core is typically synthesized via sulfonation of aniline derivatives followed by functionalization. A representative procedure involves:
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Sulfonation of 4-nitroaniline : Treatment with chlorosulfonic acid yields 4-nitrobenzenesulfonyl chloride, which is subsequently aminated with aqueous ammonia to form 4-nitrobenzenesulfonamide .
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Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 4-aminobenzenesulfonamide.
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Pyrazole introduction : The amine reacts with 1H-pyrazole-1-carbonyl chloride under basic conditions (e.g., K₂CO₃) to install the pyrazole moiety at the 4-position .
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 85% |
| Amination | NH₃ (aq), RT, 1 h | 92% |
| Pyrazole coupling | Pyrazole-COCl, K₂CO₃, DMF, 60°C, 6 h | 78% |
Thiophene-Ethylamine Side Chain Preparation
The thiophene-ethylamine component is synthesized through a sequence involving thiophene ring formation and side-chain elongation :
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Thiophene synthesis : Cyclization of 1,4-diketones (e.g., 1-(1-methyl-1H-pyrazol-4-yl)-4-thiocyanatobutane-1,4-dione) using H₂S gas in acidic media yields 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde.
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Reductive amination : The aldehyde is converted to ethylamine via Strecker synthesis (NH₃, NaCN, HCl) followed by reduction (LiAlH₄) .
Optimization insights :
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Use of Pd(OAc)₂ as a catalyst improves cyclization efficiency (yield: 89% vs. 72% without catalyst).
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LiAlH₄ reduction achieves >95% conversion to ethylamine, whereas NaBH₄ yields only 63% .
Final Coupling Reaction
The benzene-sulfonamide core and thiophene-ethylamine are coupled via sulfonamide bond formation :
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Activation of sulfonic acid : Treatment of 4-(1H-pyrazol-1-yl)benzenesulfonic acid with thionyl chloride (SOCl₂) generates the sulfonyl chloride intermediate.
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Amine coupling : Reacting the sulfonyl chloride with thiophene-ethylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the final product .
Reaction conditions :
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SOCl₂ stoichiometry: 1.2 equivalents (excess drives reaction completion).
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Et₃N acts as both base and HCl scavenger.
Yield comparison :
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| DCM | 25°C | 12 h | 82% |
| THF | 40°C | 8 h | 75% |
Challenges and Mitigation Strategies
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Regioselectivity in pyrazole formation :
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Thiophene side-chain oxidation :
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N₂ atmosphere during reduction steps prevents oxidation of thiophene-ethylamine to sulfoxide derivatives.
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Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Thiophene functionalization : Coupling reactions to introduce the 1-methylpyrazole group at the 5-position of the thiophene ring using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .
- Sulfonamide formation : Reaction of the benzenesulfonyl chloride intermediate with the ethylamine-linked thiophene-pyrazole moiety under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyrazole introduction : Substitution at the 4-position of the benzene ring via nucleophilic aromatic substitution with 1H-pyrazole .
- Key reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and Pd(PPh₃)₄ for cross-coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the thiophene protons resonate at δ 6.5–7.2 ppm, while sulfonamide protons appear as broad singlets near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating cleavage at the sulfonamide or thiophene-ethyl linkage .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Q. How do the functional groups (sulfonamide, pyrazole, thiophene) influence the compound’s reactivity and stability?
- Methodological Answer :
- Sulfonamide : Enhances hydrogen-bonding capacity, improving solubility in polar solvents. Susceptible to hydrolysis under strong acidic/basic conditions .
- Pyrazole : Participates in π-π stacking with biological targets. The methyl group at N1 sterically hinders nucleophilic attacks .
- Thiophene : Stabilizes charge-transfer interactions in biological systems. Prone to electrophilic substitution at the 2- and 5-positions .
Advanced Research Questions
Q. How can reaction conditions (temperature, solvent, catalyst) be optimized to improve yield in the final synthetic step?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation, while higher temperatures (80–100°C) accelerate cross-coupling .
- Solvent : Use DMF for Pd-catalyzed couplings (enhances catalyst stability) and THF for Grignard additions (improves nucleophilicity) .
- Catalyst : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance reactivity and cost. Additives like PPh₃ prevent catalyst deactivation .
Q. What crystallographic methods are recommended for resolving ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELXL for refinement, particularly for resolving disorder in the ethyl-thiophene linker. Key parameters:
- Apply restraints to thiophene ring planarity.
- Use TWIN/BASF commands for twinned crystals .
- Computational modeling : Validate crystallographic data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond angles/rotamer preferences .
Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be addressed in pharmacological studies?
- Methodological Answer :
- Assay standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
- Target validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solvent DMSO% differences) .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Prioritize derivatives with improved hydrogen-bonding to Arg120 and hydrophobic contacts with Val523 .
- QSAR modeling : Train models on datasets with >50 analogs, using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify flexible regions in the sulfonamide-thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
